molecular formula C15H20N2 B12492724 3-(Adamant-3-ylamino)pyridine CAS No. 126947-67-9

3-(Adamant-3-ylamino)pyridine

Cat. No.: B12492724
CAS No.: 126947-67-9
M. Wt: 228.33 g/mol
InChI Key: NJIYTWCEQIQWDC-UHFFFAOYSA-N
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Description

3-(Adamant-3-ylamino)pyridine is a compound that belongs to the class of adamantylpyridines. These compounds are known for their unique structural features, which include an adamantane moiety attached to a pyridine ring. The adamantane structure is characterized by its rigid, cage-like framework, which imparts significant stability and lipophilicity to the molecule. This compound has garnered interest due to its potential pharmacological activities and applications in various scientific fields .

Preparation Methods

The synthesis of 3-(Adamant-3-ylamino)pyridine typically involves the condensation of adamantan-2-one with 3-aminopyridine. One common method is the Leuckart reaction, where a mixture of formic acid and 3-aminopyridine is heated, followed by the addition of adamantan-2-one . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-(Adamant-3-ylamino)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions. Common reagents include halogens and alkylating agents.

    Acylation: The compound can undergo acylation reactions to form amides and esters.

Scientific Research Applications

3-(Adamant-3-ylamino)pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Adamant-3-ylamino)pyridine involves its interaction with molecular targets such as enzymes and receptors. The adamantane moiety enhances the compound’s ability to cross biological membranes, allowing it to reach its targets effectively. The pyridine ring can interact with various proteins, modulating their activity and leading to the observed pharmacological effects .

Properties

CAS No.

126947-67-9

Molecular Formula

C15H20N2

Molecular Weight

228.33 g/mol

IUPAC Name

N-(2-adamantyl)pyridin-3-amine

InChI

InChI=1S/C15H20N2/c1-2-14(9-16-3-1)17-15-12-5-10-4-11(7-12)8-13(15)6-10/h1-3,9-13,15,17H,4-8H2

InChI Key

NJIYTWCEQIQWDC-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)C3NC4=CN=CC=C4

Origin of Product

United States

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